molecular formula C8H17NO3S B13172427 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione

3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B13172427
M. Wt: 207.29 g/mol
InChI Key: CZTWEZAQWNIBGC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is a synthetic organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the aminomethyl group: This step may involve nucleophilic substitution reactions where an amine group is introduced.

    Addition of the hydroxypropan-2-yl group: This can be done through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aminomethyl and hydroxypropan-2-yl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, reduced sulfur species.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or reagent.

    Medicine: Possible applications in drug development, particularly for targeting sulfur-containing biomolecules.

    Industry: Use in the production of specialty chemicals, materials, or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins through its functional groups (amine, hydroxyl, and sulfur). These interactions can modulate biological pathways and result in various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Thiolane derivatives: Compounds with similar thiolane rings but different substituents.

    Sulfur-containing heterocycles: Compounds like thiophenes, thiazoles, and thiadiazoles.

Uniqueness

3-(Aminomethyl)-3-(2-hydroxypropan-2-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of functional groups (amine, hydroxyl, and sulfur) and its potential reactivity and applications. This combination can provide distinct chemical properties and biological activities compared to other sulfur-containing heterocycles.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

2-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]propan-2-ol

InChI

InChI=1S/C8H17NO3S/c1-7(2,10)8(5-9)3-4-13(11,12)6-8/h10H,3-6,9H2,1-2H3

InChI Key

CZTWEZAQWNIBGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCS(=O)(=O)C1)CN)O

Origin of Product

United States

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